Apoptosis inducer 15

Oncology Research Apoptosis Mechanism Studies Cell Cycle Analysis

Apoptosis inducer 15 (Compound is a synthetic small-molecule apoptosis-inducing agent with the molecular formula C₁₁H₁₂O₅S (MW 256.28 g/mol). It induces cell apoptosis and triggers G2/M phase cell cycle arrest across a broad panel of cancer cell lines while exhibiting cytotoxicity without causing detectable DNA fragmentation.

Molecular Formula C11H12O5S
Molecular Weight 256.28 g/mol
Cat. No. B12364849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApoptosis inducer 15
Molecular FormulaC11H12O5S
Molecular Weight256.28 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)C(C3=CC=CS3)O)O)OC1=O
InChIInChI=1S/C11H12O5S/c12-7-4-5-10(16-7)9(14)11(15-5)8(13)6-2-1-3-17-6/h1-3,5,8-11,13-14H,4H2/t5-,8-,9-,10+,11-/m1/s1
InChIKeyHCFZJNIXPOQYSV-WDQQNFDXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apoptosis Inducer 15: Quantitative Differentiation for Scientific Procurement


Apoptosis inducer 15 (Compound 3) is a synthetic small-molecule apoptosis-inducing agent with the molecular formula C₁₁H₁₂O₅S (MW 256.28 g/mol). It induces cell apoptosis and triggers G2/M phase cell cycle arrest across a broad panel of cancer cell lines while exhibiting cytotoxicity without causing detectable DNA fragmentation . This non-genotoxic profile distinguishes it from many traditional cytotoxic agents that induce DNA damage as a primary apoptotic trigger, positioning Apoptosis inducer 15 as a tool compound for investigating DNA-damage-independent cell death mechanisms in oncology research .

Apoptosis Inducer 15: Why Class-Level Substitution Compromises Experimental Reproducibility


Apoptosis inducers represent a mechanistically heterogeneous class of compounds with divergent molecular targets, cell cycle arrest phases, and genotoxicity profiles. Compounds within this class include proteasome DUB inhibitors (e.g., b-AP15), Bcl-2 family inhibitors (e.g., ABT-737), and ROS-mediated inducers (e.g., Apoptosis inducer 13). Apoptosis inducer 15 exhibits a unique combination of G2/M arrest with no detectable DNA fragmentation, which is not conserved across analogs . Apoptosis inducer 14 induces p53-mediated apoptosis with markedly higher IC₅₀ values (6.76–222.67 μg/mL) , while Apoptosis inducer 13 operates through ROS elevation and inhibition of migration/invasion . Substituting Apoptosis inducer 15 with a class-level analog would introduce confounding variables in cell cycle distribution, DNA damage signaling, and potency, fundamentally altering experimental outcomes in apoptosis mechanism studies and drug screening campaigns.

Apoptosis Inducer 15: Quantitative Comparative Evidence Against Structural and Functional Analogs


Comparative Cytotoxicity Profile: Apoptosis Inducer 15 Demonstrates Sub-Micromolar to Low Micromolar Potency Across Seven Cancer Cell Lines vs. Apoptosis Inducer 14's Higher μg/mL IC₅₀ Values

Apoptosis inducer 15 exhibits potent anti-proliferative activity across seven human cancer cell lines with IC₅₀ values ranging from 0.03 to 5.97 μM . In direct comparison, Apoptosis inducer 14 (Compd 7f) displays substantially higher IC₅₀ values in A549 (193.93 μg/mL), HCT116 (6.76 μg/mL), and HF84 (222.67 μg/mL) cells . This represents a differential potency spanning several orders of magnitude, establishing Apoptosis inducer 15 as the more potent tool compound for cytotoxicity screening applications.

Oncology Research Apoptosis Mechanism Studies Cell Cycle Analysis

Cell Cycle Arrest Phase Specificity: Apoptosis Inducer 15 Induces Exclusive G2/M Arrest vs. Apoptosis Inducer 13's Undefined or Divergent Arrest Profile

Apoptosis inducer 15 induces cell cycle arrest specifically at the G2/M phase boundary . This contrasts with other apoptosis inducers in the class: Apoptosis inducer 13 (Compound Ru4) has no reported cell cycle arrest phase specificity in vendor documentation , while b-AP15 (NSC 687852) induces apoptosis through proteasome DUB inhibition without defined cell cycle phase arrest . The defined G2/M arrest phenotype of Apoptosis inducer 15 provides a predictable and reproducible cell cycle perturbation that can be leveraged as a positive control in mitotic checkpoint studies.

Cell Cycle Regulation Mitotic Arrest Checkpoint Biology

Genotoxicity Profile Differentiation: Apoptosis Inducer 15 Induces Apoptosis Without Detectable DNA Fragmentation vs. Genotoxic Chemotherapeutics and Some Class Members

Apoptosis inducer 15 is explicitly documented to be cytotoxic without causing DNA fragmentation . This non-genotoxic apoptotic mechanism distinguishes it from traditional DNA-damaging chemotherapeutic agents (e.g., doxorubicin, cisplatin) that induce apoptosis secondarily to DNA strand breaks, and from certain other apoptosis inducers whose genotoxicity profiles remain uncharacterized. The absence of DNA fragmentation allows Apoptosis inducer 15 to serve as a control compound for dissecting DNA-damage-independent versus DNA-damage-dependent apoptotic pathways.

DNA Damage Response Non-Genotoxic Apoptosis Mechanism of Action Studies

Broad-Spectrum Activity Across Hematologic and Solid Tumor Lineages vs. Narrower Spectrum of Some Class Comparators

Apoptosis inducer 15 demonstrates anti-proliferative activity across a diverse panel of seven cancer cell lines representing hematologic malignancies (K562: chronic myelogenous leukemia; HL-60: acute promyelocytic leukemia; Jurkat: T-cell leukemia; Raji: Burkitt's lymphoma) and solid tumors (MCF-7, MDA-MB-231: breast cancer; HeLa: cervical carcinoma) with IC₅₀ values spanning 0.03–5.97 μM . In contrast, Apoptosis inducer 14 has been profiled in only three cell lines (A549, HCT116, HF84) , and Apoptosis inducer 13's cell line spectrum is not systematically documented in vendor sources . The validated broad-spectrum activity of Apoptosis inducer 15 reduces the need for multiple compound procurement for multi-lineage screening panels.

Cancer Cell Line Screening Leukemia Models Breast Cancer Models

Apoptosis Inducer 15: Validated Application Scenarios Derived from Quantitative Differentiation Evidence


Multi-Lineage Cancer Cell Line Screening for Apoptosis-Inducing Agents

Apoptosis inducer 15 is optimally deployed as a reference compound or positive control in multi-lineage cancer cell line screening campaigns requiring a single tool compound with validated activity across both hematologic and solid tumor models. With documented IC₅₀ values across seven cell lines spanning leukemia, lymphoma, breast, and cervical cancer lineages (0.03–5.97 μM) , it enables consistent cross-lineage comparisons without requiring multiple compound procurement. This scenario leverages the broad-spectrum activity evidence established in Section 3, Evidence Item 4.

Dissection of DNA-Damage-Independent Apoptotic Signaling Pathways

Apoptosis inducer 15 serves as a critical control compound for experiments designed to distinguish DNA-damage-dependent from DNA-damage-independent apoptotic mechanisms. Its documented lack of DNA fragmentation allows researchers to induce apoptosis without activating the DNA damage response (DDR) pathway, enabling clean interrogation of mitochondrial outer membrane permeabilization (MOMP), caspase activation cascades, and ER stress-mediated cell death in the absence of p53/p21 signaling interference. This scenario directly leverages the genotoxicity differentiation evidence presented in Section 3, Evidence Item 3.

G2/M Cell Cycle Checkpoint Research and Mitotic Catastrophe Studies

Apoptosis inducer 15 is specifically indicated for studies of G2/M checkpoint regulation and mitotic catastrophe induction due to its defined and exclusive G2/M phase arrest phenotype . Unlike other apoptosis inducers that lack characterized cell cycle arrest profiles (e.g., Apoptosis inducer 13) , Apoptosis inducer 15 provides a reproducible and predictable cell cycle perturbation. This makes it suitable as a positive control for flow cytometry-based cell cycle analysis and for screening compounds that modulate mitotic entry or G2/M progression. This scenario directly applies the cell cycle arrest phase specificity evidence from Section 3, Evidence Item 2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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